1-Fluoro-3-(morpholin-4-yl)propan-2-ol
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Overview
Description
1-Fluoro-3-(morpholin-4-yl)propan-2-ol is an organic compound with the molecular formula C7H14FNO2 and a molecular weight of 163.19 g/mol . This compound is characterized by the presence of a fluoro group, a morpholine ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(morpholin-4-yl)propan-2-ol typically involves the reaction of 3-chloro-1-fluoropropane with morpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the morpholine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(morpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Formation of 1-fluoro-3-(morpholin-4-yl)propan-2-one.
Reduction: Formation of 3-(morpholin-4-yl)propan-2-ol.
Substitution: Formation of 1-amino-3-(morpholin-4-yl)propan-2-ol or 1-thio-3-(morpholin-4-yl)propan-2-ol.
Scientific Research Applications
1-Fluoro-3-(morpholin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-(morpholin-4-yl)propan-2-ol
- 1-Bromo-3-(morpholin-4-yl)propan-2-ol
- 1-Iodo-3-(morpholin-4-yl)propan-2-ol
Uniqueness
1-Fluoro-3-(morpholin-4-yl)propan-2-ol is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, and iodo counterparts .
Properties
Molecular Formula |
C7H14FNO2 |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
1-fluoro-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C7H14FNO2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6H2 |
InChI Key |
PNASUEMTDQQSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CF)O |
Origin of Product |
United States |
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